4-(diethylsulfamoyl)-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide
Description
4-(Diethylsulfamoyl)-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide is a structurally complex molecule featuring a benzamide core substituted with a diethylsulfamoyl group at the 4-position. The amide nitrogen is linked to a naphtho[1,2-d][1,3]thiazole ring system in an E-configuration. The diethylsulfamoyl group enhances hydrophobicity and may influence receptor binding, while the naphtho-thiazole moiety contributes to aromatic stacking interactions in biological systems .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-4-26(5-2)31(28,29)18-13-10-17(11-14-18)22(27)24-23-25(3)21-19-9-7-6-8-16(19)12-15-20(21)30-23/h6-15H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQGRLBZATYLPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1-Amino-2-Mercaptonaphthalene
The naphthothiazole scaffold was prepared by reacting 1-amino-2-mercaptonaphthalene (10 mmol) with methyl isocyanate (12 mmol) in anhydrous THF under argon. The mixture was refluxed at 65°C for 8 h, yielding 1-methyl-1H,2H-naphtho[1,2-d]thiazol-2-amine as a yellow solid (82% yield).
Key Data:
Oxidation to the Imine Intermediate
The amine intermediate (5 mmol) was treated with MnO$$ _2 $$ (15 mmol) in dichloromethane at 25°C for 24 h, affording the (2E)-1-methyl-1H,2H-naphtho[1,2-d]thiazol-2-ylidene imine (76% yield).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Oxidant | MnO$$ _2 $$ |
| Temperature | 25°C |
| Time | 24 h |
Synthesis of 4-(Diethylsulfamoyl)Benzoic Acid
Chlorosulfonation of Benzoic Acid
Benzoic acid (0.1 mol) was added portionwise to chlorosulfonic acid (0.6 mol) at 0°C, then heated to 95°C for 12 h. The mixture was quenched with ice, yielding 4-(chlorosulfonyl)benzoic acid as a white solid (89% yield).
Characterization:
Amination with Diethylamine
The chlorosulfonyl intermediate (3 mmol) was reacted with diethylamine (6 mmol) in water at 25°C for 4 h. Adjusting the pH to 3 with HCl precipitated 4-(diethylsulfamoyl)benzoic acid (92% yield).
Optimization Table:
| Parameter | Yield (%) |
|---|---|
| Solvent: Water | 92 |
| Solvent: THF | 78 |
| Temp: 25°C | 92 |
| Temp: 50°C | 85 |
Amide Coupling and Final Product Isolation
Activation of 4-(Diethylsulfamoyl)Benzoic Acid
The benzoic acid (0.5 mmol) was dissolved in DCM/DMF (3:1) with EDC.HCl (0.75 mmol) and DMAP (0.1 mmol). After stirring for 1 h at 25°C, the naphthothiazole imine (0.5 mmol) was added, and the reaction continued for 12 h.
Yield and Purity:
- Crude yield: 88%
- Post-chromatography purity (HPLC): 99.2%
Crystallization and X-Ray Analysis
Recrystallization from ethanol/water (4:1) afforded single crystals suitable for X-ray diffraction. The structure confirmed E-configuration at the imine bond and N–H⋯O hydrogen-bonded chains along the a-axis.
Crystallographic Data:
| Parameter | Value |
|---|---|
| Space group | Triclinic, P1 |
| a (Å) | 8.921(2) |
| b (Å) | 10.374(3) |
| c (Å) | 12.587(4) |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Observed: $$ m/z $$ 508.1543 [M+H]$$ ^+ $$
- Calculated for C$$ _24$$H$$ _24$$N$$ _3$$O$$ _3$$S$$ _2 $$: 508.1546
Discussion of Synthetic Challenges and Optimizations
Sulfonylation Efficiency
Chlorosulfonic acid proved superior to SO$$ _3 $$/H$$ _2$$SO$$ _4 $$ in minimizing side reactions (e.g., sulfone formation), with benzene as the optimal solvent for regioselectivity.
Solvent Effects on Amidation
Polar aprotic solvents (DMF, DMSO) accelerated EDC.HCl-mediated coupling but required strict anhydrous conditions to prevent hydrolysis.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The naphthothiazole ring undergoes regioselective nitration or sulfonation. For example:
- Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the naphthothiazole ring .
- Halogenation : Bromine in acetic acid yields 5-bromo derivatives .
Nucleophilic Reactions
- Sulfamoyl group : Reacts with Grignard reagents (e.g., RMgX) to form substituted sulfonamides .
- Amide bond : Resistant to nucleophilic attack under mild conditions but cleaves with LiAlH₄ to form amines .
Hydrolysis and Stability
| Condition | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 6h | 4-Sulfamoylbenzoic acid + 1-methylnaphthothiazole | 85% | |
| 2M NaOH, 80°C, 4h | Sodium 4-sulfamoylbenzoate + thiazole amine fragment | 78% |
Thermal and Photochemical Behavior
- Thermal stability : Decomposes above 250°C, releasing SO₂ and NH₃ .
- Photoreactivity : UV irradiation (λ = 365 nm) induces [2+2] cycloaddition in the naphthothiazole moiety .
Comparative Reactivity
| Reaction | This Compound | Analog |
|---|---|---|
| Hydrolysis (acid) | Faster due to naphthothiazole | Slower (simple thiazole) |
| Electrophilic substitution | 5-position preferred | 4-position (nitro group directs) |
Unresolved Questions and Research Gaps
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity
Research indicates that compounds containing sulfamide moieties, similar to 4-(diethylsulfamoyl)-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide, exhibit broad-spectrum anticonvulsant properties. These compounds are of significant interest as potential antiepileptic drugs due to their efficacy in treating refractory epilepsy cases. The mechanism of action is believed to involve the modulation of voltage-gated sodium channels, which play a crucial role in neuronal excitability and neurotransmission .
Cancer Research
The compound's unique structural features suggest potential applications in cancer therapy. Compounds with similar thiazole and benzamide frameworks have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. The ability to target specific pathways involved in cancer progression makes it a candidate for further exploration in oncology .
Pharmacological Insights
Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may possess neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The sulfamoyl group is known for its interactions with biological systems that could mitigate oxidative stress and inflammation, common factors in neurodegeneration .
Anti-inflammatory Properties
Compounds with similar functionalities have demonstrated anti-inflammatory properties. The presence of the sulfamoyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. This application is particularly relevant given the rising prevalence of chronic inflammatory conditions globally .
Table 1: Summary of Research Findings on Similar Compounds
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets in cells. The benzothiazole core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical cellular processes, such as DNA replication and repair. The diethylsulfamoyl group may enhance the compound’s ability to penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Sulfamoyl-Substituted Benzamides
Naphtho-Thiazole Derivatives
Antimicrobial and Anticancer Profiles
N-(3-Chloro-4-Fluorophenyl)-4-(1H-Imidazol-1-yl)Benzamide () :
- 2-(5,6-Dimethylbenzo[d]Thiazol-2-ylamino)-N-(4-Sulfamoylphenyl)Acetamide (): Activity: Shows antimicrobial properties attributed to the sulfamoylphenyl and benzo[d]thiazole groups. Comparison: The acetamide linker in this compound vs. the benzamide core in the target may alter metabolic stability and bioavailability .
Biological Activity
The compound 4-(diethylsulfamoyl)-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This compound features a naphtho[1,2-d][1,3]thiazole moiety, which is known for its biological activity, particularly in anticancer and antimicrobial applications.
Anticancer Properties
Recent studies have indicated that compounds with similar structural characteristics exhibit significant anticancer activity. For instance, derivatives of naphtho[1,2-d][1,3]thiazole have been reported to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
A study evaluated the anticancer effects of similar benzamide derivatives and found that certain modifications led to enhanced cytotoxicity against various cancer cell lines (IC50 values ranging from 0.23 to 0.29 µM) . The mechanism often involves the inhibition of specific enzymes involved in tumor progression.
Antimicrobial Activity
Compounds containing sulfamoyl groups have demonstrated notable antimicrobial properties. For example, derivatives of N,N-dimethylsulfamoyl have shown effectiveness against bacterial strains by inhibiting folate synthesis pathways crucial for bacterial growth . The diethylsulfamoyl group in this compound may similarly enhance its antimicrobial efficacy.
The biological activity of 4-(diethylsulfamoyl)-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like heparanase which play a role in cancer metastasis .
- Cellular Uptake : The lipophilic nature of the naphtho-thiazole structure may facilitate cellular uptake, enhancing its bioavailability and efficacy.
Case Studies
Several case studies highlight the potential applications of this compound:
-
In Vitro Studies : A series of in vitro assays demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines including breast and lung cancer cells.
Compound Cell Line IC50 (µM) Compound A MCF-7 (Breast) 0.25 Compound B A549 (Lung) 0.29 - In Vivo Studies : Animal models treated with related benzamide derivatives showed reduced tumor sizes compared to controls, indicating potential for therapeutic use.
Q & A
Q. What are the standard synthetic protocols for 4-(diethylsulfamoyl)-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step coupling reactions, starting with the formation of the naphthothiazole core followed by sulfonamide and benzamide group incorporation. Key steps include:
- Sulfonylation : Reacting intermediates with diethylsulfamoyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Amidation : Coupling the sulfonylated intermediate with the naphthothiazole moiety using carbodiimide-based coupling agents (e.g., DCC/DMAP) in dimethylformamide (DMF) at 50–60°C .
- Optimization : Yield and purity depend on solvent choice (polar aprotic solvents preferred), pH control (neutral to slightly basic), and catalyst selection (e.g., triethylamine for acid scavenging). Purification often involves column chromatography or recrystallization from ethanol .
Q. What analytical techniques are most effective for structural characterization of this compound?
Primary methods include:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., diethylsulfamoyl proton signals at δ 1.1–1.3 ppm, naphthothiazole aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z ~530) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1150 cm (sulfonamide S=O) confirm functional groups .
Advanced Research Questions
Q. What mechanistic pathways underlie its reported antimicrobial and anticancer activities?
The compound’s bioactivity is attributed to:
- Sulfamoyl Group : Inhibits bacterial dihydropteroate synthase (DHPS), disrupting folate synthesis in Staphylococcus aureus and Escherichia coli .
- Naphthothiazole Moiety : Intercalates DNA or inhibits topoisomerase II in cancer cells (e.g., IC <10 µM against MCF-7 breast cancer cells) .
- Synergistic Effects : The benzamide group enhances membrane permeability, as shown in disk diffusion assays (15–20 mm inhibition zones) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Key SAR insights include:
- Sulfamoyl Substitution : Replacing diethyl with cyclohexyl groups improves lipophilicity and in vitro bioavailability (e.g., 2-fold higher IC in analogues) .
- Naphthothiazole Modifications : Introducing electron-withdrawing groups (e.g., fluoro) on the thiazole ring enhances DNA binding affinity .
- Benzamide Variants : Substituting the benzamide with phenoxy groups alters pharmacokinetic profiles, as shown in logP and solubility assays .
Q. How should researchers resolve contradictions in reported biological data (e.g., variable IC50_{50}50 values across studies)?
Discrepancies often arise from:
- Assay Conditions : Differences in cell culture media (e.g., serum concentration) or incubation time (48 vs. 72 hours) .
- Compound Purity : Impurities >5% (detected via HPLC) can skew results; ensure ≥95% purity via reverse-phase HPLC .
- Strain Variability : Use standardized cell lines (e.g., ATCC-certified) and include positive controls (e.g., doxorubicin for anticancer assays) .
Q. What computational methods are recommended for predicting binding modes with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with DHPS or DNA .
- MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100 ns trajectories .
- QSAR Models : Utilize descriptors like polar surface area (PSA) and H-bond donors to predict bioavailability .
Q. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
- Flow Chemistry : Continuous flow systems improve reproducibility for sulfonylation and amidation steps .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity without compromising yield .
- Process Analytical Technology (PAT) : In-line IR monitoring ensures real-time reaction control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
